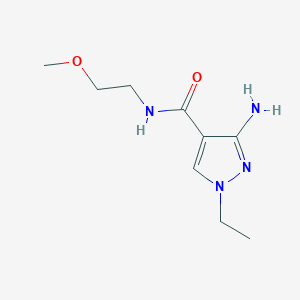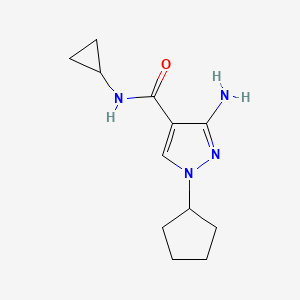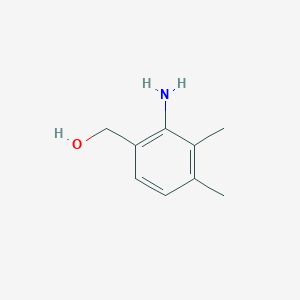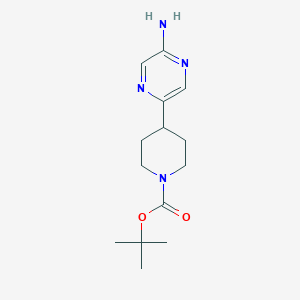![molecular formula C10H11F3N2O3 B11734242 (3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734242.png)
(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol is a complex organic compound characterized by the presence of an amino group, a nitro group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol typically involves multi-step organic reactions. One common approach is the nitration of a trifluoromethyl-substituted benzene derivative, followed by the introduction of an amino group through reductive amination. The final step involves the addition of a hydroxyl group to complete the propanol structure. Reaction conditions often include the use of strong acids for nitration, reducing agents like sodium borohydride for amination, and catalytic hydrogenation for the hydroxylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the nitro and trifluoromethyl groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and have applications in pharmaceuticals and agrochemicals.
α-Trifluoromethylstyrene derivatives: Known for their versatility in organic synthesis and C–F bond activation.
Uniqueness
(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino and a nitro group on the same phenyl ring is relatively rare and offers unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C10H11F3N2O3 |
|---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11F3N2O3/c11-10(12,13)7-2-1-6(8(14)3-4-16)5-9(7)15(17)18/h1-2,5,8,16H,3-4,14H2/t8-/m0/s1 |
InChI Key |
VPPIPFKEDRTCIJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCO)N)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734198.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734217.png)
![1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734218.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734221.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734230.png)
![1-(2-fluoroethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734236.png)


![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11734250.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734255.png)
